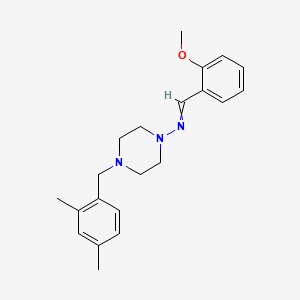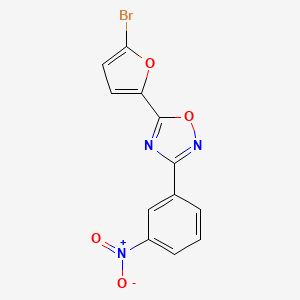![molecular formula C17H18ClNO2S B5841648 N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a synthetic compound that has been widely used in scientific research applications. CMPT is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CMPT leads to an increase in the levels of endocannabinoids, which can have various biochemical and physiological effects.
作用机制
FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide inhibits FAAH by binding to its active site and preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide can produce various biochemical and physiological effects. The increased levels of endocannabinoids can activate cannabinoid receptors, leading to analgesia, anxiolysis, and anti-inflammatory effects. N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its potency and selectivity for FAAH inhibition. N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to be more potent and selective than other FAAH inhibitors such as URB597. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the use of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide in scientific research. One direction is the study of the effects of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide on the endocannabinoid system in different physiological contexts such as stress, addiction, and obesity. Another direction is the development of more potent and selective FAAH inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide. Finally, the potential therapeutic applications of FAAH inhibitors such as N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide in the treatment of pain, anxiety, and inflammation should be further explored.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 4-methylphenylthiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminopropanoic acid to yield N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood. The inhibition of FAAH by N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-3-6-14(7-4-12)22-10-9-17(20)19-13-5-8-16(21-2)15(18)11-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNGPSZKUVJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)


![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)